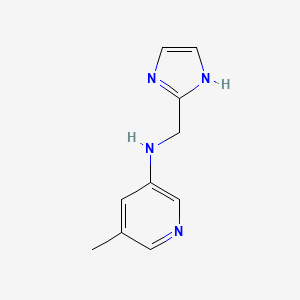

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine

Description

N-(1H-Imidazol-2-ylmethyl)-5-methylpyridin-3-amine is a heterocyclic amine derivative featuring an imidazole ring linked via a methylene group to a 5-methylpyridin-3-amine moiety. The compound’s structure combines the hydrogen-bonding capability of the imidazole ring with the aromatic and basic properties of the pyridine group, which may influence its solubility, stability, and receptor-binding interactions.

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine |

InChI |

InChI=1S/C10H12N4/c1-8-4-9(6-11-5-8)14-7-10-12-2-3-13-10/h2-6,14H,7H2,1H3,(H,12,13) |

InChI Key |

POFXHXYLKWUVFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)NCC2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the use of a multi-step reaction starting from commercially available precursors. For example, the imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine source under acidic conditions . The resulting imidazole derivative can then be reacted with a pyridine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives of the compound can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

Biological Studies: It is used in the study of enzyme inhibition and as a ligand in the development of metal-based drugs.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine and analogous compounds derived from the evidence:

Structural and Functional Analysis:

- Core Heterocycles: The target compound’s imidazole-pyridine scaffold differs from the benzimidazole-triazole () and pyrazole-pyridine () cores. Imidazole’s dual hydrogen-bonding capacity may enhance target affinity compared to pyrazole’s single hydrogen-bond donor .

- Substituent Effects : Trifluoromethyl groups in compounds increase lipophilicity and metabolic stability, whereas cyclopropylmethyl () enhances membrane permeability, critical for CNS-targeting agents .

- Molecular Weight : Pyrazole derivatives () exhibit lower molecular weights (203–252 Da), suggesting better bioavailability than the target compound, whose hydrochloride salt likely exceeds 250 Da .

- Salt Forms : The hydrochloride form of the target compound improves aqueous solubility, a common strategy for oral administration, whereas and compounds are described as free bases .

Research Findings:

- Compounds : The benzimidazole-triazole derivatives are patented for kinase inhibition, with trifluoromethyl groups enhancing binding to hydrophobic enzyme pockets .

- Compounds : Pyrazole-pyridines demonstrate tunable pharmacokinetics; the phenyl-substituted variant (m/z 252) may prioritize stability over permeability .

Biological Activity

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine, often abbreviated as N-IMPY, is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, antifungal, and potential anticancer properties. This article explores the biological activity of N-IMPY, supported by data tables and relevant research findings.

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- Melting Point : 156 - 161 °C

- Solubility : Soluble in organic solvents (methanol, ethanol, DMSO), limited solubility in water.

Antioxidant Activity

Research indicates that N-IMPY exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Antifungal Activity

N-IMPY has demonstrated antifungal effects against various fungal strains. A study found that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound's structure allows it to interact with DNA and other biological macromolecules, making it a candidate for anticancer therapy. In vitro studies have indicated that N-IMPY can inhibit tumor cell growth and induce apoptosis in cancer cell lines.

N-IMPY's biological activity can be attributed to its ability to coordinate with metal ions and interact with proteins involved in critical pathways such as cell cycle regulation and apoptosis. The imidazole ring facilitates binding to enzyme active sites, while the pyridine moiety may engage in π–π interactions with aromatic amino acids .

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, N-IMPY was tested for its efficacy against the NCI 60 cell line panel. The compound exhibited low nanomolar IC50 values against several cancer types, indicating strong potential as an anticancer agent . Specifically, it showed significant inhibition of tumor growth in xenograft models.

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| N-IMPY | A375 | 0.51 | 90.6% tumor growth inhibition |

| N-IMPY | A549 | 0.63 | Induced G2/M phase arrest |

Case Study 2: Antifungal Activity

A separate investigation assessed the antifungal properties of N-IMPY against common fungal pathogens. The results demonstrated effective inhibition at concentrations lower than those required for many conventional antifungals.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

Comparative Analysis with Similar Compounds

N-IMPY shares structural similarities with other imidazole and pyridine derivatives, which also exhibit notable biological activities. Below is a table comparing N-IMPY with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-methyl-1H-imidazol-2-yl)methyl)pyridin-3-amine | Methyl group on imidazole | Anticancer |

| N-(1H-imidazol-2-ylmethyl)pyridin-4-amine | Variation in pyridine nitrogen position | Antifungal |

| N-(1H-imidazol-2-ylmethyl)pyridin-2-amines | Different substitution pattern on pyridine | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.